molecular formula C10H13NOS B125071 7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine CAS No. 145903-31-7

7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine

Cat. No.: B125071
CAS No.: 145903-31-7
M. Wt: 195.28 g/mol
InChI Key: VXSSDKLUAZVADY-UHFFFAOYSA-N
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Description

7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine is a useful research compound. Its molecular formula is C10H13NOS and its molecular weight is 195.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c1-12-9-2-3-10-8(6-9)7-11-4-5-13-10/h2-3,6,11H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXSSDKLUAZVADY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90473103
Record name 7-Methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145903-31-7
Record name 7-Methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Aluminum lithium hydride (2.739) and the abovementioned 7-methoxy-5-oxo-2,3,4,5-tetrahydro-1,4-benzothiazepine (5.0 g) were added to THF (150 ml) under ice cooling and heated at reflux for 3 hours. After adding an excess amount of sodium sulfate.10 hydrates, a celite filtration was made. The resulting filtrate was concentrated to give 7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine (4.4 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

7-Methoxy-5-oxo-2,3,4,5-tetrahydro-1,4-benzothiazepine (0.300 g) was treated with LiAlH4 (0.160 g) in THF (10 ml) at reflux overnight. The mixture was cooled to room temperature and Na2SO4.10H2O was added slowly to quench the reaction. The resulting mixture was stirred at room temperature for 1 hour and filtered through a short celite column. Removal of the solvents led to the desired product as a colorless oil.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.16 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
Na2SO4.10H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine
Reactant of Route 2
Reactant of Route 2
7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine
Reactant of Route 3
7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine
Reactant of Route 4
7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine
Reactant of Route 5
7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine
Reactant of Route 6
7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine

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